

# Spectroscopic Analysis of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(1,3-Benzoxazol-2-ylamino)ethanol

Cat. No.: B2928576

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of **2-(1,3-Benzoxazol-2-ylamino)ethanol**. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted data based on the compound's chemical structure and spectral data from analogous compounds. It also outlines comprehensive experimental protocols for acquiring such data.

## Chemical Structure and Properties

**2-(1,3-Benzoxazol-2-ylamino)ethanol** is an organic compound featuring a benzoxazole core linked to an ethanolamine side chain via a secondary amine.

- Chemical Name: **2-(1,3-Benzoxazol-2-ylamino)ethanol**
- CAS Number: 134704-32-8[1]
- Molecular Formula: C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight: 178.19 g/mol [1]

## Predicted Spectroscopic Data

The following tables summarize the anticipated NMR and IR spectral data for **2-(1,3-Benzoxazol-2-ylamino)ethanol**. These predictions are based on the analysis of its functional groups and data from related benzoxazole structures.

**Table 1: Predicted  $^1\text{H}$ -NMR Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.0-7.4	Multiplet	4H	Aromatic protons (C4-H, C5-H, C6-H, C7-H)
~5.5-6.5	Broad Singlet	1H	Secondary amine proton (N-H)
~4.8-5.2	Broad Singlet	1H	Hydroxyl proton (O-H)
~3.7-3.9	Triplet	2H	Methylene protons adjacent to hydroxyl (-CH <sub>2</sub> -OH)
~3.4-3.6	Triplet	2H	Methylene protons adjacent to amine (-CH <sub>2</sub> -NH)

**Table 2: Predicted  $^{13}\text{C}$ -NMR Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~160-165	C=N carbon of the benzoxazole ring (C <sub>2</sub> )
~140-150	Aromatic carbons attached to O and N (C <sub>7a</sub> , C <sub>3a</sub> )
~110-130	Aromatic carbons (C <sub>4</sub> , C <sub>5</sub> , C <sub>6</sub> , C <sub>7</sub> )
~60-65	Methylene carbon adjacent to hydroxyl (-CH <sub>2</sub> -OH)
~40-45	Methylene carbon adjacent to amine (-CH <sub>2</sub> -NH)

**Table 3: Predicted IR Absorption Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad	O-H stretch (alcohol) and N-H stretch (secondary amine)
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Medium	Aliphatic C-H stretch
~1640	Strong	C=N stretch of the benzoxazole ring
~1570 & ~1480	Medium-Strong	Aromatic C=C stretches
~1240	Strong	Asymmetric C-O-C stretch of the benzoxazole ring
~1050	Strong	C-O stretch (primary alcohol)

## Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for **2-(1,3-Benzoxazol-2-ylamino)ethanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the chemical structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series instrument.

Sample Preparation:

- Weigh approximately 5-10 mg of **2-(1,3-Benzoxazol-2-ylamino)ethanol**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry vial. The choice of solvent is critical; DMSO-d<sub>6</sub> is often suitable for compounds with exchangeable protons like -NH and -OH.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a standard 5 mm NMR tube.

#### $^1\text{H}$ -NMR Acquisition:

- Insert the sample into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the spectrum using standard parameters (e.g.,  $30^\circ$  pulse, 2-second relaxation delay, 16-32 scans).
- To confirm the identity of the N-H and O-H peaks, a  $\text{D}_2\text{O}$  exchange experiment can be performed. Add a drop of  $\text{D}_2\text{O}$  to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.

#### $^{13}\text{C}$ -NMR Acquisition:

- Use the same sample and instrument setup.
- Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
- Typical parameters include a  $45^\circ$  pulse, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the resulting spectra.
- Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

- Integrate the peaks in the  $^1\text{H}$ -NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of the solid **2-(1,3-Benzoxazol-2-ylamino)ethanol** powder directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

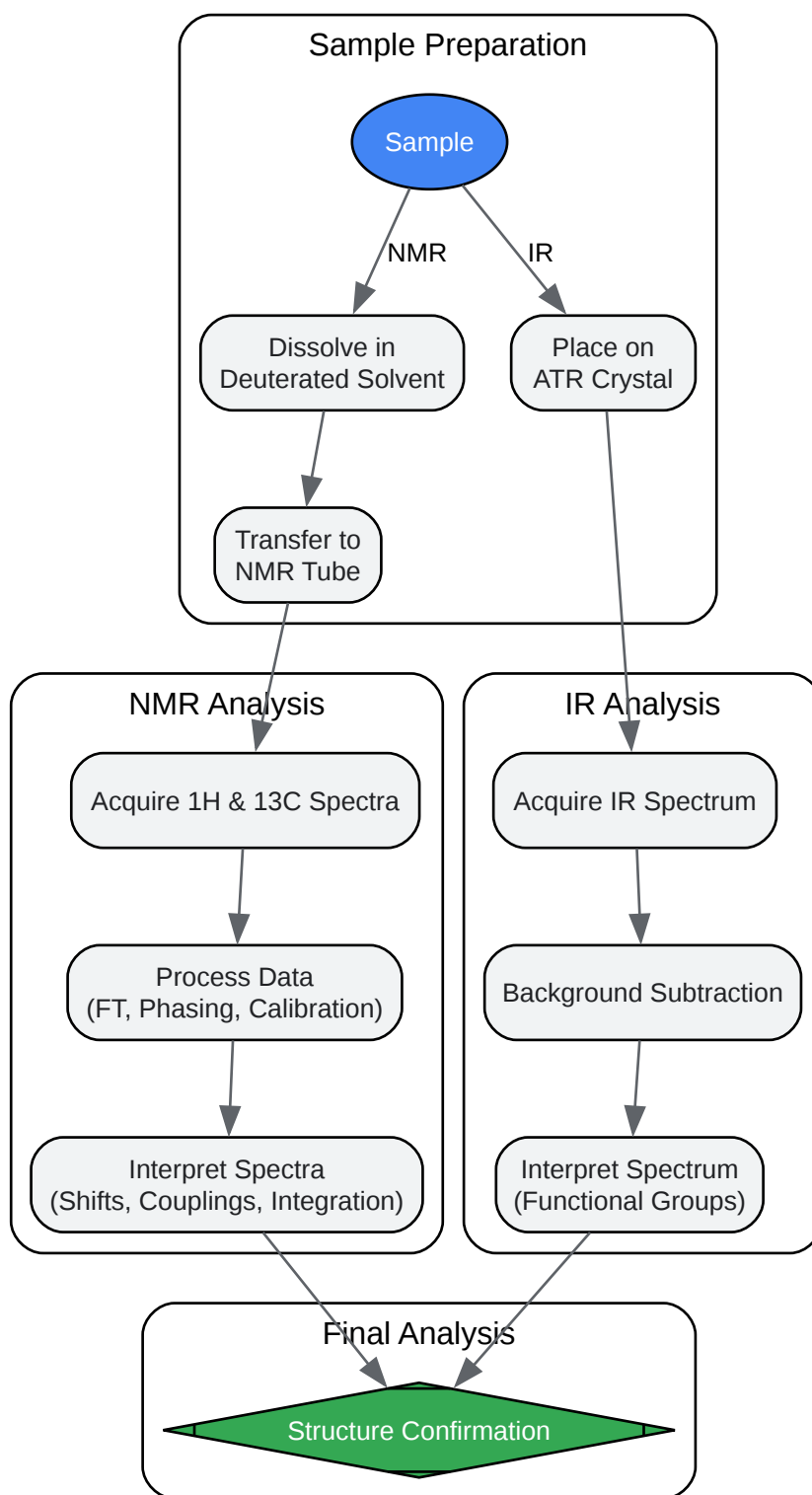
- Acquire the sample spectrum over a typical range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

- Identify the characteristic absorption bands corresponding to the functional groups (O-H, N-H, C-H, C=N, C=C, C-O).
- Compare the peak positions and intensities with the predicted data and standard correlation tables.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(1,3-Benzoxazol-2-ylamino)ethanol**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cymitquimica.com [cymitquimica.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2928576#nmr-and-ir-spectra-of-2-1-3-benzoxazol-2-ylamino-ethanol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)